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Compound of Interest

Compound Name: N'-hydroxypropanimidamide

CAS No.: 849833-55-2

Cat. No.: B6142176

Get Quote

In epigenetic drug development, proving that a compound successfully engages its target

within the complex intracellular environment is a critical hurdle. The N'-
hydroxypropanimidamide pharmacophore—most prominently featured in the clinical-stage

compound ORY-1001 (Iadademstat)—has emerged as a highly potent, selective, and

irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Unlike reversible allosteric inhibitors, N'-hydroxypropanimidamide derivatives form a covalent

adduct with the Flavin Adenine Dinucleotide (FAD) cofactor residing in the LSD1 catalytic

pocket. This irreversible mechanism effectively blocks the enzyme's ability to demethylate

mono- and di-methylated histone 3 lysine 4 (H3K4me1/2), forcing the re-expression of silenced

differentiation genes in malignancies like acute myeloid leukemia (AML) and small cell lung

cancer (SCLC) .
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Mechanism of LSD1 inhibition by N'-hydroxypropanimidamide derivatives.

Comparative Performance of LSD1 Inhibitors
To objectively evaluate the performance of N'-hydroxypropanimidamide derivatives against

alternative LSD1 inhibitors, we must analyze binding affinity (IC50), mechanism of action, and

off-target liability. A major historical challenge with LSD1 inhibitors has been off-target binding

to monoamine oxidases (MAO-A/B), which share structural homology with LSD1.

Table 1: Quantitative Comparison of LSD1 Inhibitors
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Compound
Core
Pharmacophor
e

Mechanism LSD1 IC50
Selectivity (vs
MAO-A/B)

ORY-1001

N'-

hydroxypropanim

idamide

Irreversible (FAD

adduct)
~18 nM >1000-fold

GSK2879552
Tranylcypromine

derivative

Irreversible (FAD

adduct)
~16 nM >1000-fold

SP2509
Benzylidenehydr

azide

Reversible

(Allosteric)
~13 nM High

Tranylcypromine

(TCP)

Cyclopropylamin

e

Irreversible (FAD

adduct)
~2 µM

Poor (Inhibits

MAOs)

Causality Insight: While TCP is a foundational LSD1 inhibitor, its poor selectivity leads to off-

target neurotoxicity. The integration of the N'-hydroxypropanimidamide moiety in ORY-1001

drastically improves both potency (shifting from micromolar to nanomolar) and selectivity. This

is achieved by exploiting specific steric interactions within the expansive LSD1 active site that

are physically absent in the narrower MAO catalytic pockets .

Core Methodologies for Confirming Target
Engagement
To build a self-validating experimental system, we must employ orthogonal approaches. We

use the Cellular Thermal Shift Assay (CETSA) to prove direct physical binding inside the living

cell, followed by a Global Histone Methylation Assay to prove functional enzymatic inhibition.

Cellular Thermal Shift Assay (CETSA)
Why this method? Biochemical assays use recombinant proteins and artificial substrates,

ignoring cellular membrane permeability, ATP/cofactor competition, and intracellular drug

degradation. CETSA relies on the thermodynamic principle that ligand binding stabilizes a

protein's folded state, increasing its melting temperature ( Tm​). By heating intact cells, unbound

LSD1 denatures and precipitates, while N'-hydroxypropanimidamide-bound LSD1 remains in

the soluble fraction .
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CETSA workflow for confirming intracellular target engagement.

Step-by-Step CETSA Protocol:

Cell Treatment: Culture AML cells (e.g., THP-1 or MV4-11) to 1×106 cells/mL. Treat with 100

nM of the N'-hydroxypropanimidamide compound (or DMSO vehicle control) for 2-4 hours.

Causality: A 2-4 hour window ensures sufficient cell penetration and covalent FAD-adduct

formation without triggering downstream apoptosis, which would confound protein

quantification.

Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes

across a temperature gradient (48°C to 58°C) using a thermal cycler for exactly 3 minutes,

followed by 3 minutes at 4°C.

Causality: The 48-58°C range specifically captures the back-half of the melting curve for

native LSD1 in leukemic cell lines .

Lysis: Add NP-40 lysis buffer (supplemented with protease inhibitors) and subject the cells to

three rapid freeze-thaw cycles using liquid nitrogen.

Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

Causality: High-speed centrifugation pellets the thermally denatured, aggregated proteins.

Only the thermodynamically stabilized, ligand-bound LSD1 will remain in the supernatant.

Detection: Analyze the soluble fractions via Western Blot using an anti-LSD1 primary

antibody. Calculate the ΔTm​by plotting band intensity against temperature.

Functional Target Engagement: Global Histone
Methylation Assay
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Why this method? Physical binding (proven by CETSA) does not guarantee enzymatic

inhibition. Because LSD1 specifically demethylates H3K4me2, successful target engagement

must result in a dose-dependent accumulation of H3K4me2 .

Step-by-Step Western Blot Protocol:

Incubation: Treat THP-1 cells with a titration of the N'-hydroxypropanimidamide compound

(1 nM to 1 µM) for 24-48 hours.

Causality: Histone mark accumulation requires time for cellular replication and chromatin

remodeling; 24-48 hours is optimal for detecting epigenetic shifts before terminal

differentiation occurs.

Histone Extraction: Lyse cells in a hypotonic buffer to isolate intact nuclei. Resuspend the

nuclear pellet in 0.2 M HCl overnight at 4°C.

Causality: Acid extraction specifically solubilizes highly basic histone proteins while

precipitating non-histone chromatin components, drastically improving the signal-to-noise

ratio for epigenetic probing.

Neutralization & Quantification: Neutralize the extract with NaOH and quantify protein

concentration using a Bradford assay.

Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a

PVDF membrane and probe with anti-H3K4me2 and anti-Total H3 (loading control)

antibodies.

Validation: A successful assay will show a robust, dose-dependent increase in H3K4me2

band intensity relative to Total H3, confirming that the N'-hydroxypropanimidamide
derivative has functionally locked LSD1 in an inactive state.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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